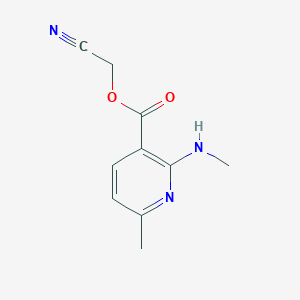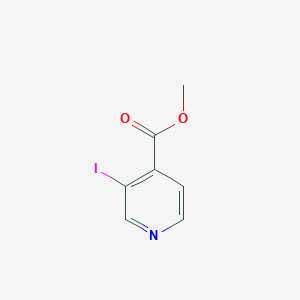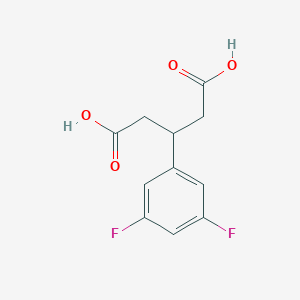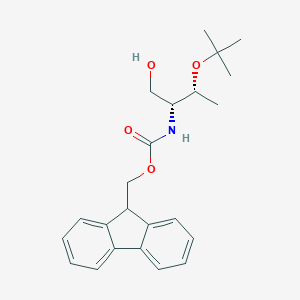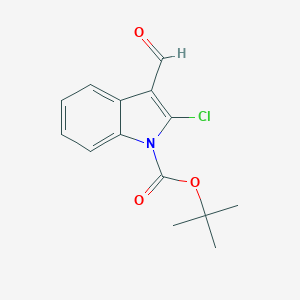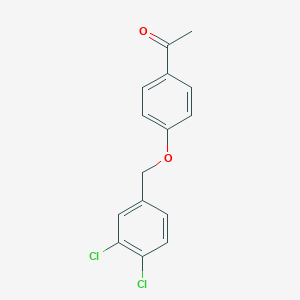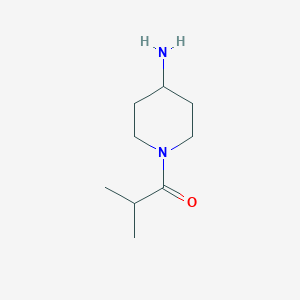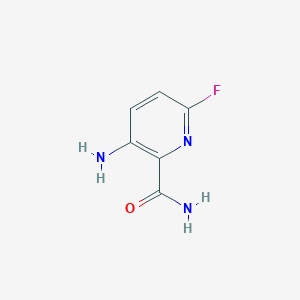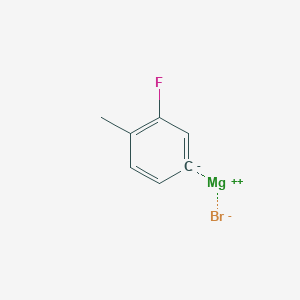
3-Fluoro-4-methylphenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-methylphenylmagnesium bromide is a chemical compound with the molecular formula C7H6BrFMg . It is often used in laboratory settings .
Molecular Structure Analysis
The molecular weight of 3-Fluoro-4-methylphenylmagnesium bromide is 213.33 g/mol . The InChI string representation of its structure is InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7 (6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 . The Canonical SMILES string is CC1=C (C= [C-]C=C1)F. [Mg+2]. [Br-] .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-methylphenylmagnesium bromide include a molecular weight of 213.33 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass is 211.94873 g/mol and the monoisotopic mass is 211.94873 g/mol . The topological polar surface area is 0 Ų . It has a heavy atom count of 10 . The complexity of the molecule is 182 .
科学的研究の応用
Catalyst Development
Finally, it is used in the development of catalysts where the fluorinated phenyl group is a part of the catalytic system, contributing to the efficiency and selectivity of the catalyst in various chemical transformations.
Each of these applications demonstrates the versatility of 3-Fluoro-4-methylphenylmagnesium bromide in scientific research, highlighting its importance in advancing various fields of study. The compound’s ability to form carbon-carbon bonds and introduce fluorinated groups makes it a valuable tool in organic synthesis .
Safety and Hazards
3-Fluoro-4-methylphenylmagnesium bromide is classified as a flammable liquid (Category 2), acute oral toxicity (Category 4), skin corrosion/irritation (Category 1B), serious eye damage/eye irritation (Category 1), carcinogenicity (Category 2), and specific target organ toxicity (single exposure, Category 3, targeting the respiratory system and central nervous system) . It is advised to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area, kept away from heat/sparks/open flames/hot surfaces, and stored locked up in a well-ventilated place .
作用機序
Target of Action
3-Fluoro-4-methylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . They are highly reactive and can react with a variety of functional groups, making them versatile reagents in synthesis .
Mode of Action
The mode of action of 3-Fluoro-4-methylphenylmagnesium bromide, like other Grignard reagents, involves the nucleophilic addition of the carbon-magnesium bond to a carbonyl group . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Grignard reagents are known to be involved in various synthetic pathways in organic chemistry, including the synthesis of alcohols, aldehydes, ketones, and carboxylic acids .
Pharmacokinetics
It is primarily used in laboratory settings for chemical synthesis .
Result of Action
The result of the action of 3-Fluoro-4-methylphenylmagnesium bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions present .
Action Environment
The action of 3-Fluoro-4-methylphenylmagnesium bromide is highly dependent on the environment in which the reaction takes place . Grignard reagents are sensitive to moisture and air, and reactions involving these reagents must be carried out under anhydrous conditions . The temperature, solvent, and presence of other reactants can also significantly influence the outcome of the reaction .
特性
IUPAC Name |
magnesium;1-fluoro-2-methylbenzene-5-ide;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGSDGDHUROFKU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)F.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methylphenylmagnesium bromide | |
CAS RN |
185077-02-5 |
Source


|
| Record name | Bromo(3-fluoro-4-methylphenyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)

![2-Bromo-9,9'-spirobi[fluorene]](/img/structure/B71387.png)
